molecular formula C17H16FN5O2 B2424400 (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone CAS No. 2034500-58-6

(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone

Cat. No. B2424400
CAS RN: 2034500-58-6
M. Wt: 341.346
InChI Key: RPNRPYYWHGDSNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups and rings, including a pyrrolidine ring, a pyrimidine ring, and an imidazo[1,2-a]pyridine ring . The presence of these rings suggests that this compound may have interesting chemical and biological properties.


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through various chemical reactions, including carbonylative cross-coupling reactions, amide condensation reactions, and palladium-catalyzed reactions .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several heterocyclic rings. These rings can contribute to the stereochemistry of the molecule and increase its three-dimensional coverage .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the pyrrolidine ring could undergo various reactions such as ring-opening or substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. It’s likely to be soluble in organic solvents like dimethyl sulfoxide (DMSO) and methanol.

Scientific Research Applications

Synthesis and Crystal Structure Analysis

Research efforts have led to the synthesis of related boric acid ester intermediates, which include pyrrolidin-1-yl)methanone compounds. These compounds have been obtained through substitution reactions and their structures confirmed by spectroscopic methods and X-ray diffraction. Further, their molecular structures and physicochemical properties have been explored using density functional theory (DFT) (Huang et al., 2021).

Novel Synthetic Pathways and Preclinical Profiling

Research has also focused on developing novel synthetic pathways for related compounds, such as the development of a dipolar cycloaddition reaction to access new classes of P2X7 antagonists. These efforts have led to the identification of clinical candidates for the treatment of mood disorders based on robust receptor occupancy and favorable preclinical profiles (Chrovian et al., 2018).

Enhancement of Solubility for Clinical Studies

Another significant area of application involves the development of formulations to enhance the solubility and in vivo exposure of poorly water-soluble compounds. Such research aims at improving the pharmacokinetic profiles of compounds for early toxicology and clinical studies (Burton et al., 2012).

Anticonvulsant and Sodium Channel Blocking Agents

Compounds structurally related to the focal chemical have been synthesized and evaluated as anticonvulsant agents and sodium channel blockers. These studies aim to identify novel therapeutic agents with improved efficacy and safety profiles for the treatment of convulsive disorders (Malik & Khan, 2014).

Antibacterial Activity

Research has also explored the antibacterial activity of related tetracyclic quinolone antibacterials, aiming at the development of potent antibacterial agents against resistant strains. Such efforts focus on synthesizing compounds with unique structural features to enhance antibacterial efficacy (Inoue et al., 1994).

Future Directions

The future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-(2-methylimidazo[1,2-a]pyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O2/c1-11-15(23-6-3-2-4-14(23)21-11)16(24)22-7-5-13(10-22)25-17-19-8-12(18)9-20-17/h2-4,6,8-9,13H,5,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPNRPYYWHGDSNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)N3CCC(C3)OC4=NC=C(C=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.